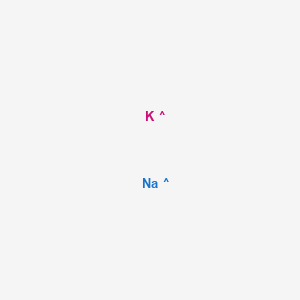
3-Chloro-4-nitropyridine
Overview
Description
3-Chloro-4-nitropyridine is a chemical compound with the molecular formula C5H3ClN2O2 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of 3-Chloro-4-nitropyridine involves several steps. One method involves the nitration of pyridine N-oxide with HNO3 and H2SO4 to give 4-nitropyridine N-oxide, followed by reaction with PCl3 to give the final product. Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-nitropyridine consists of a pyridine ring with a chlorine atom and a nitro group attached to it .Chemical Reactions Analysis
The reaction mechanism of 3-Chloro-4-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
3-Chloro-4-nitropyridine is a solid with a density of 1.5±0.1 g/cm3. It has a boiling point of 255.5±20.0 °C at 760 mmHg and a melting point of 35-50 °C . It is yellow to light brown in color and appears as a crystalline solid .Scientific Research Applications
Organic Synthesis
3-Chloro-4-nitropyridine is used as an important raw material and intermediate in organic synthesis . It can be used to produce a variety of other chemical compounds.
Pharmaceuticals
In the pharmaceutical industry, 3-Chloro-4-nitropyridine is used as an intermediate for the synthesis of various drugs . The specific drugs that use this compound as an intermediate can vary widely.
Agrochemicals
3-Chloro-4-nitropyridine is also used in the production of agrochemicals . These could include pesticides, herbicides, and other chemicals used in agriculture.
Dyestuffs
This compound is used in the production of dyestuffs . These are substances that impart color to a material. The dyestuffs industry involves the production of a wide range of colorants, including dyes used for textiles, leather, and paper.
Synthesis of 2-Substituted-5-Nitropyridines
3-Nitropyridine, which can be obtained from 3-Chloro-4-nitropyridine, is used to form 5-nitropyridine-2-sulfonic acid in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Production of 4-Substituted-2-Alkylamino-5-Nitropyridines
3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Safety And Hazards
Future Directions
3-Chloro-4-nitropyridine is a key intermediate in medicinal products and is used in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology is being used to minimize the accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
properties
IUPAC Name |
3-chloro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVEHGKYCYAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376564 | |
| Record name | 3-chloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitropyridine | |
CAS RN |
13194-60-0 | |
| Record name | 3-chloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-chloro-4-nitropyridine a useful reagent in the synthesis of diazathianthrenes?
A: 3-Chloro-4-nitropyridine serves as a crucial building block by reacting with the dianion of 2,3-dimercaptopyridine. This reaction leads to the formation of either 1,7- or 1,8-diazathianthrenes, depending on the reaction conditions. [] The presence of both chlorine and nitro groups allows for further modifications of the resulting heterocyclic system.
Q2: How does the reactivity of 3-chloro-4-nitropyridine differ when synthesizing diazathianthrenes versus diazaphenoxaselenines?
A: Interestingly, substituting sulfur with selenium in the reaction with 3-chloro-4-nitropyridine leads to different product outcomes. When reacting with the dianion of 3-hydroxypyridine-2(1H)-selone, a mixture of 1,7- and 1,8-diazaphenoxaselenine N-oxides is formed, with the 1,8-isomer being the major product. [] This highlights a key difference in reactivity and regioselectivity between sulfur and selenium-based systems when employing 3-chloro-4-nitropyridine as a reagent.
Q3: Besides its use in diazathianthrene and diazaphenoxaselenine synthesis, has 3-chloro-4-nitropyridine been used to synthesize other heterocycles?
A: Yes, 3-chloro-4-nitropyridine serves as a versatile building block for other heterocyclic systems. For example, it reacts with the disodium salt of 3-mercapto-2(1H)-pyridinone to produce 2,6-diazaphenoxathiine 2-oxide. [] This highlights the broad utility of 3-chloro-4-nitropyridine in constructing diverse heterocyclic structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















